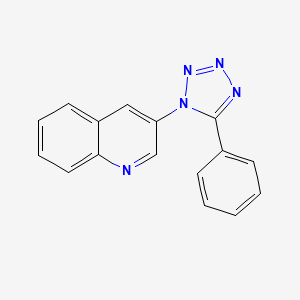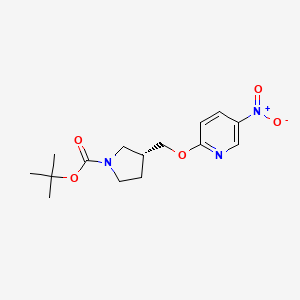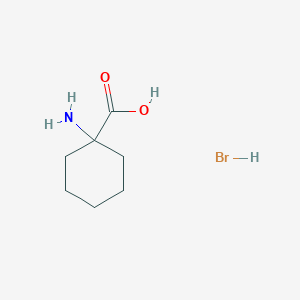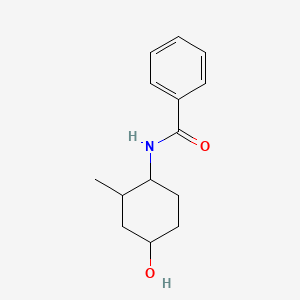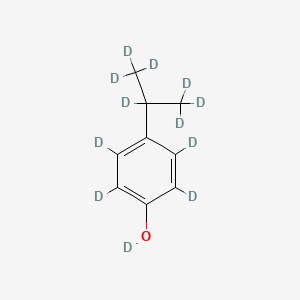
4-iso-Propylphenol-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iso-Propylphenol-d12 is a deuterated form of 4-isopropylphenol, which is a commonly used compound in various industries. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the isopropyl group.
Méthodes De Préparation
The preparation of 4-iso-Propylphenol-d12 involves the alkylation of phenol with propylene. This process is typically carried out in the presence of a catalyst system, such as sulfuric acid on comminuted acid clay and a molecular sieve, or trifluoromethane sulfonic acid. The reaction is conducted at temperatures ranging from 90°C to 250°C . Industrial production methods often involve the use of Friedel-Crafts catalysts like aluminum chloride or boron trifluoride in the liquid phase, or solid catalysts such as Nafion-H and PDSA .
Analyse Des Réactions Chimiques
4-iso-Propylphenol-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield p-isopropenylphenol .
Applications De Recherche Scientifique
4-iso-Propylphenol-d12 is widely used in scientific research due to its unique properties. In chemistry, it is used as a reference standard for environmental testing and as a tracer in various studies. In biology and medicine, it is used to study the pharmacokinetics and metabolic profiles of drugs. In the industry, it is used in the production of bisphenol A, a key component in the manufacture of polycarbonate plastics and epoxy resins .
Mécanisme D'action
The mechanism of action of 4-iso-Propylphenol-d12 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development. The compound’s effects are mediated through its interaction with enzymes and receptors involved in various biochemical pathways .
Comparaison Avec Des Composés Similaires
4-iso-Propylphenol-d12 is similar to other deuterated compounds, such as 4-Propylphenol-d12. its unique structure and properties make it distinct. For example, 4-Propylphenol-d12 is the deuterium-labeled form of 4-Propylphenol and is used in similar applications, but the presence of the isopropyl group in this compound provides different chemical and physical properties .
Similar Compounds
Propriétés
Formule moléculaire |
C9H12O |
|---|---|
Poids moléculaire |
148.26 g/mol |
Nom IUPAC |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
Clé InChI |
YQUQWHNMBPIWGK-SRQDVOKDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] |
SMILES canonique |
CC(C)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14037142.png)
![10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14037143.png)
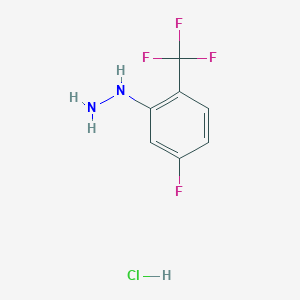
![rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14037147.png)

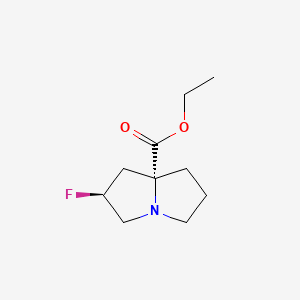

![4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14037183.png)
